4-methyl-2-(4-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiazole-5-carboxamide
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Overview
Description
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- involves multiple steps. One common synthetic route includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Compared to these compounds, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H21N3O4S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O4S2/c1-16-8-14-21(15-9-16)33(29,30)27-24-25-17(2)22(32-24)23(28)26-18-10-12-20(13-11-18)31-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
QYQPGDIICGPUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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